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Compound of Interest

Compound Name: Fmoc-L-Lys(Pryoc)-OH

Cat. No.: B15608838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-

(propargyloxycarbonyl)-L-lysine (Fmoc-L-Lys(Pryoc)-OH), a valuable building block in peptide

synthesis and click chemistry. The synthesis is a two-step process commencing with the

selective protection of the ε-amino group of L-lysine, followed by the protection of the α-amino

group. An orthogonal protection strategy is employed, utilizing a copper(II) chelate to

temporarily shield the α-amino and α-carboxyl groups of L-lysine, thereby enabling the specific

modification of the ε-amino group.

Core Synthesis Pathway
The synthesis of Fmoc-L-Lys(Pryoc)-OH from L-lysine hydrochloride can be summarized in

the following two key stages:

Synthesis of Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH): This step involves the

formation of a copper(II) complex with L-lysine to facilitate the selective acylation of the ε-

amino group with propargyl chloroformate. Subsequent removal of the copper ion yields the

desired intermediate.

Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine (Fmoc-L-
Lys(Pryoc)-OH): The intermediate from the previous step is then reacted with 9-

fluorenylmethyl chloroformate (Fmoc-Cl) to introduce the Fmoc protecting group at the α-

amino position, yielding the final product.
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Experimental Protocols
Stage 1: Synthesis of Nε-(propargyloxycarbonyl)-L-
lysine (H-L-Lys(Pryoc)-OH)
This procedure is adapted from a general method for the selective Nε-acylation of lysine.[1]

Materials:

L-lysine hydrochloride (H-Lys-OH·HCl)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium bicarbonate (NaHCO₃)

Propargyl chloroformate

8-Quinolinol

Acetone

Water

Methanol

Procedure:

Formation of the L-Lysine Copper(II) Complex:

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

To this solution, add an aqueous solution of copper(II) sulfate pentahydrate with stirring. A

blue precipitate of the copper(II) complex of lysine will form.

Isolate the precipitate by filtration and wash thoroughly with water and then acetone. Dry

the complex under vacuum.

Nε-Propargyloxycarbonylation:
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Suspend the dried lysine copper(II) complex in a mixture of water and acetone.

Cool the suspension in an ice bath and add propargyl chloroformate dropwise while

maintaining the pH of the solution between 9 and 10 with the addition of a sodium

bicarbonate solution.

Allow the reaction to stir at room temperature overnight.

Copper Removal:

To the reaction mixture, add a solution of 8-quinolinol in methanol. A greenish-yellow

precipitate of the copper(II) 8-quinolinolate complex will form.

Filter off the precipitate and wash it with aqueous methanol.

Concentrate the filtrate under reduced pressure to remove the organic solvents.

Adjust the pH of the remaining aqueous solution to the isoelectric point of H-L-Lys(Pryoc)-

OH to precipitate the product.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield H-

L-Lys(Pryoc)-OH.

Stage 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-
Nε-(propargyloxycarbonyl)-L-lysine (Fmoc-L-Lys(Pryoc)-
OH)
This procedure is adapted from a general method for the Nα-Fmoc protection of amino acids.

[1]

Materials:

Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH)

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

Sodium bicarbonate (NaHCO₃)
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Acetone

Water

Ethyl acetate

n-Hexane

Procedure:

Nα-Fmoc Protection:

Dissolve H-L-Lys(Pryoc)-OH in an aqueous solution of sodium bicarbonate.

To this solution, add a solution of Fmoc-Cl in acetone dropwise with vigorous stirring at

room temperature.

Continue stirring for several hours until the reaction is complete (monitored by TLC).

Work-up and Purification:

Acidify the reaction mixture with 1M HCl to pH 2.

Extract the product into ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by crystallization from a mixture of ethyl acetate and n-

hexane to yield pure Fmoc-L-Lys(Pryoc)-OH as a white solid.

Data Presentation
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Compound
Molecular

Formula

Molecular

Weight ( g/mol )
Typical Yield

Purity (by

HPLC)

H-L-Lys(Pryoc)-

OH
C₁₀H₁₆N₂O₄ 228.25 70-80% >95%

Fmoc-L-

Lys(Pryoc)-OH
C₂₅H₂₆N₂O₆ 450.49 85-95% >98%

Logical Workflow of the Synthesis

Stage 1: Synthesis of H-L-Lys(Pryoc)-OH
Stage 2: Synthesis of Fmoc-L-Lys(Pryoc)-OH
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Caption: Synthetic pathway for Fmoc-L-Lys(Pryoc)-OH from L-lysine.

Signaling Pathways and Applications
Fmoc-L-Lys(Pryoc)-OH does not directly participate in cellular signaling pathways. However,

its utility lies in its application for the synthesis of modified peptides and proteins that can be

used to study and modulate such pathways. The key feature of this compound is the presence

of the propargyl group on the lysine side chain. This alkyne functionality allows for the site-

specific modification of peptides and proteins through copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

This enables a wide range of applications in chemical biology and drug development, including:

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides

and proteins in vitro and in vivo.
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Bioconjugation: Linking peptides to other molecules such as polyethylene glycol (PEG) to

improve pharmacokinetic properties, or to cytotoxic drugs to create antibody-drug conjugates

(ADCs).

Peptide Cyclization: Formation of cyclic peptides with enhanced stability and biological

activity.

Protein Engineering: Introduction of non-natural functionalities into proteins to create novel

biocatalysts or therapeutic agents.

The workflow for utilizing Fmoc-L-Lys(Pryoc)-OH in peptide synthesis and subsequent

modification is illustrated below.
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Modified Peptide
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Caption: Workflow for peptide modification using Fmoc-L-Lys(Pryoc)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15608838#synthesis-of-fmoc-l-lys-pryoc-oh-from-l-
lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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